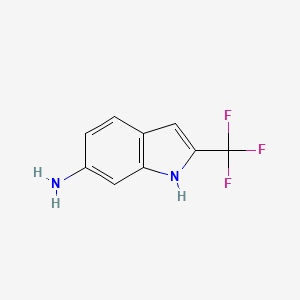

2-(trifluoromethyl)-1H-indol-6-amine

Übersicht

Beschreibung

Trifluoromethyl groups are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis . Quantum chemical calculations provide valuable methods in predicting their activity .Chemical Reactions Analysis

Trifluoromethyl compounds have been used in various chemical reactions, including transition metal-mediated trifluoromethylation reactions . These reactions involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds can be determined using various methods. For example, the density functional theory (DFT) allows for the determination of theoretical molecular stability as well as chemical reactivity .Wissenschaftliche Forschungsanwendungen

Applications in Water Treatment

PFAS Removal by Amine-Functionalized Sorbents Amine-containing sorbents, possibly involving compounds similar to 2-(trifluoromethyl)-1H-indol-6-amine, have been recognized for their efficiency in removing Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The success in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This application is crucial in ensuring safe drinking water and highlights the environmental significance of amine-functionalized compounds (Ateia, Karanfil, & Dichtel, 2019).

Applications in Synthesis and Chemical Analysis

Indole Synthesis 2-(trifluoromethyl)-1H-indol-6-amine, as an indole derivative, is part of a class of compounds that have inspired the development of various synthesis methods. These methods are crucial for pharmaceuticals and chemical industries due to the biological and chemical properties of indole compounds. The review of indole synthesis strategies is vital for understanding the current state and future directions in this field (Taber & Tirunahari, 2011).

Degradation of Nitrogen-Containing Hazardous Compounds Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds like amines, which are resistant to conventional degradation. This application is relevant for environmental safety and treatment of industrial effluents. The study provides an overview of degradation efficiencies, mechanisms, and future research directions (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks (MOFs) Amine-functionalized MOFs, which might use compounds like 2-(trifluoromethyl)-1H-indol-6-amine, are highlighted for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks are significant in addressing environmental concerns like greenhouse gas emissions (Lin, Kong, & Chen, 2016).

Reductive Amination Employing Hydrogen The review discusses the significance of reductive amination, where a compound like 2-(trifluoromethyl)-1H-indol-6-amine could potentially be involved. This process is vital in the synthesis of alkyl amines used in pharmaceuticals, agrochemicals, or materials, highlighting its industrial relevance (Irrgang & Kempe, 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on trifluoromethyl compounds are promising. There has been enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and this trend is expected to continue . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Eigenschaften

IUPAC Name |

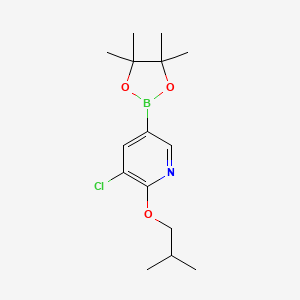

2-(trifluoromethyl)-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXUTUQRJCNCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-1H-indol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)

![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)